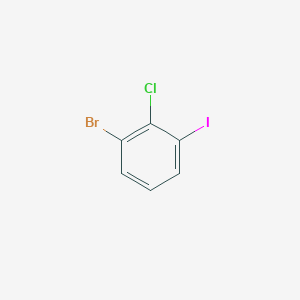

1-Bromo-2-chloro-3-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSQFGBMQMIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57012-50-7 | |

| Record name | 1-bromo-2-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-3-iodobenzene: A Versatile Tri-Halogenated Synthetic Building Block

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-2-chloro-3-iodobenzene, a uniquely substituted tri-halogenated aromatic compound, has emerged as a powerful and versatile building block. Its distinction lies in the presence of three different halogen atoms—iodine, bromine, and chlorine—on adjacent positions of a benzene ring. This arrangement provides a platform for highly selective and sequential chemical modifications, enabling the construction of complex molecular architectures that would be otherwise challenging to access. This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

Physicochemical and Structural Characteristics

The unique substitution pattern of this compound dictates its physical and chemical behavior. A comprehensive understanding of these properties is crucial for its effective use in synthesis, including predicting its reactivity and optimizing reaction conditions.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 57012-50-7 | [1] |

| Molecular Formula | C₆H₃BrClI | [1] |

| Molecular Weight | 317.35 g/mol | [1] |

| Appearance | Not explicitly stated in sources, but related compounds are typically off-white to yellow solids or oils. | |

| Melting Point | 26 - 28 °C | [2] |

| Boiling Point | 265 - 267 °C | [2] |

| Density | 2.34 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, chloroform, benzene, and toluene. | [2] |

Note on Isomers: It is critical to distinguish this compound from its isomers, such as 1-bromo-3-chloro-2-iodobenzene (CAS 450412-28-9) and 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1), as their physical properties and reactivity profiles can differ significantly.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often starting from a readily available aniline derivative. A common and effective method involves a Sandmeyer-type reaction, which is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts.[3][4]

Synthetic Workflow Overview

The following diagram illustrates a plausible synthetic route, which involves the diazotization of an appropriately substituted aniline followed by a copper-catalyzed halogen exchange.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[3][5] Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Diazotization of 2-Chloro-3-iodoaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-3-iodoaniline (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, ~3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a change in the color and consistency of the reaction mixture.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in hydrobromic acid (48%).

-

Cool the CuBr solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three aromatic protons. The chemical shifts and coupling patterns will be influenced by the deshielding effects of the three adjacent halogen atoms. The protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly bonded to the halogens will exhibit characteristic chemical shifts, with the carbon attached to iodine appearing at the highest field (lowest ppm value) among them, and the carbon attached to chlorine at a lower field.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and fragment ions containing these halogens. The fragmentation pattern would likely involve the sequential loss of halogen atoms, with the C-I bond being the weakest and thus most likely to cleave first.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key absorptions would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-H in-plane and out-of-plane bending: Below 1300 cm⁻¹

-

C-X stretching (X = Cl, Br, I): In the fingerprint region below 1000 cm⁻¹, with C-I stretching at the lowest frequency.

Reactivity and Synthetic Applications: A Platform for Sequential Cross-Coupling

The synthetic utility of this compound stems from the differential reactivity of the three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy allows for selective and sequential functionalization of the aromatic ring.[7]

Reactivity Hierarchy of C-X Bonds

The order of reactivity for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally:

C-I > C-Br > C-Cl

This differential reactivity is a consequence of the bond dissociation energies (C-I < C-Br < C-Cl) and the ease of oxidative addition of the C-X bond to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition under milder conditions than the C-Br bond, which in turn is more reactive than the C-Cl bond.

Regioselective Cross-Coupling Reactions

This reactivity hierarchy enables a stepwise approach to introduce different substituents at specific positions on the benzene ring. For instance, a Sonogashira, Suzuki, or Stille coupling can be performed selectively at the C-I position under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more forcing conditions.

Caption: A generalized workflow for the sequential functionalization of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[7] Its ability to serve as a scaffold for the introduction of multiple, diverse functional groups makes it a key component in the construction of complex molecular targets. While specific examples of its use in the synthesis of commercial drugs are not extensively documented in readily available literature, its utility is evident in the construction of polysubstituted aromatic cores found in many bioactive compounds.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique arrangement of three different halogens on a benzene ring allows for a programmed and regioselective introduction of various substituents through sequential cross-coupling reactions. This capability makes it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical industries for the construction of complex and novel molecular entities. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of new medicines and crop protection agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of this compound in Modern Chemical Synthesis.

- Ascent Chemical. 1-Bromo-3-Chloro-2-Iodobenzene.

- PubChem. This compound.

- Pelter, M. W., Pelter, L., & Strug, R. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

- YouTube. Sandmeyer Reaction - experimental procedure and set up.

- Organic Chemistry Portal. Sandmeyer Reaction.

- L.S.College, Muzaffarpur. Sandmeyer reaction.

- YouTube. Mass spectrum of molecules with 1Br and 1Cl.

- Biosynth. 3-bromo-2-chloro-1-iodobenzene.

Sources

- 1. This compound | C6H3BrClI | CID 51000075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-Chloro-2-Iodobenzene Supplier & Chemical Properties | Buy High Purity CAS 6939-31-7 China Manufacturer [chlorobenzene.ltd]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-2-chloro-3-iodobenzene: A Versatile Tri-Halogenated Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2-chloro-3-iodobenzene, a tri-halogenated aromatic compound with the CAS number 57012-50-7 .[1] This unique molecular architecture, featuring three distinct halogens on adjacent carbons of a benzene ring, renders it a highly valuable and versatile intermediate in modern organic synthesis. The differential reactivity of the carbon-halogen bonds allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide delves into the core physicochemical properties of this compound, outlines a detailed, plausible synthetic protocol, explores its reactivity with a focus on palladium-catalyzed transformations, and discusses its applications in the construction of complex molecular frameworks relevant to pharmaceutical and materials science research. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Core Properties and Identification

This compound is a polysubstituted aromatic compound whose utility is defined by the unique electronic and steric environment of its three halogen substituents. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57012-50-7 | Biosynth, PubChem[1] |

| Molecular Formula | C₆H₃BrClI | Biosynth, PubChem[1] |

| Molecular Weight | 317.35 g/mol | Biosynth, PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)Br | Biosynth, PubChem[1] |

| InChIKey | BLVSQFGBMQMIRS-UHFFFAOYSA-N | PubChem[1] |

Caption: Table summarizing the core identification and molecular properties of this compound.

Synthesis of this compound: A Strategic Approach

The logic behind this proposed route is the ability to introduce the three different halogens in a controlled manner, utilizing the directing effects of the amine and the subsequent diazonium group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar transformations and serves as a guiding framework for the synthesis of this compound.

Step 1: Diazotization of 2-Bromo-6-chloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-bromo-6-chloroaniline (1 equivalent) to a solution of sulfuric acid in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the 2-bromo-6-chlorobenzenediazonium salt intermediate.

Step 2: Sandmeyer-type Iodination

-

In a separate beaker, dissolve potassium iodide (1.2 equivalents) in a minimal amount of water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex multiplet pattern for the three aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the three different halogen substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to the halogens will exhibit characteristic chemical shifts, with the carbon attached to iodine appearing at the highest field among them.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. The primary fragmentation pathway is expected to be the loss of the iodine atom, as the C-I bond is the weakest among the carbon-halogen bonds present.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms, which allows for selective, sequential cross-coupling reactions. This regioselectivity is a cornerstone for the construction of complex, polysubstituted aromatic cores found in many active pharmaceutical ingredients (APIs).

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable reactivity allows for the selective functionalization at the iodine-bearing carbon, followed by reaction at the bromine-substituted position, and finally, under more forcing conditions, at the chlorine-bearing carbon.

Caption: Hierarchy of reactivity for the halogen atoms in cross-coupling reactions.

Site-Selective Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming C-C bonds. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), one can achieve selective coupling at the C-I position, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl halides is another cornerstone of modern organic synthesis. The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling under mild conditions, allowing for the introduction of an alkynyl moiety.

-

Heck-Mizoroki Reaction: This reaction enables the formation of C-C bonds between aryl halides and alkenes. The C-I bond of the title compound would be the preferred site for the initial oxidative addition to the palladium(0) catalyst.

The ability to perform these reactions in a stepwise manner provides a modular approach to building complex molecules, a highly desirable feature in drug discovery and development for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a strategically important building block for synthetic chemists. Its tri-halogenated structure, with each halogen possessing a distinct reactivity profile, opens the door to a world of possibilities for the regioselective synthesis of complex aromatic compounds. This feature is particularly advantageous in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. As the demand for novel and intricate molecules continues to grow, the utility of such versatile intermediates will undoubtedly continue to expand.

References

synthesis of 1-Bromo-2-chloro-3-iodobenzene

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3-iodobenzene

Introduction

In the landscape of modern synthetic chemistry, tri-substituted benzene derivatives are indispensable building blocks. Among these, this compound stands out as a uniquely versatile intermediate. Its significance lies in the differential reactivity of its three distinct halogen atoms, which allows for highly regioselective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] This capability is paramount in the multi-step synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries where precise structural control is essential for biological efficacy.[1]

The presents a classic challenge in organic chemistry: the controlled, sequential introduction of three different substituents onto an aromatic ring. This requires a robust strategy involving careful selection of starting materials, manipulation of directing group effects, and the use of protective group chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying causality of the experimental design, ensuring a reproducible and self-validating protocol.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of a polysubstituted aromatic compound hinges on a logical retrosynthetic strategy that leverages the directing effects of substituents. Our approach targets the final product from a key precursor, 4-bromo-2-chloro-6-iodoaniline, via a deamination reaction. This aniline derivative is, in turn, accessible from a simpler, commercially available starting material.

The core strategy involves a two-step sequence starting from 4-bromo-2-chloroaniline:

-

Regioselective Iodination : The strong activating and ortho,para-directing nature of the amino group is exploited to introduce an iodine atom at the C6 position, ortho to the amine.

-

Reductive Deamination : The directing amino group, having served its purpose, is then efficiently removed to yield the target 1,2,3-trisubstituted halogenated benzene ring.

This linear approach is efficient and avoids the complexities of starting from benzene, which would require a significantly longer, nine-step synthesis involving nitration, reduction, acylation, sequential halogenations, hydrolysis, iodination, and finally diazotization.[2] Our chosen pathway offers a more direct and practical route for laboratory-scale synthesis.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis Protocol and Mechanistic Insights

This section details the step-by-step methodology for the synthesis, grounded in established chemical principles.

Step 1: Electrophilic Iodination of 4-Bromo-2-chloroaniline

The first transformation involves the regioselective iodination of the starting aniline. The powerful activating effect of the amine group directs the incoming electrophile, in this case, the iodonium ion, to the positions ortho and para to it. Since the para position is already occupied by a bromine atom, iodination occurs selectively at one of the ortho positions (C6).

Protocol Rationale: Iodine monochloride (ICl) is chosen as the iodinating agent due to its polarized I-Cl bond, which makes the iodine atom sufficiently electrophilic to react with the activated aniline ring. The reaction is conducted in glacial acetic acid, a polar protic solvent that facilitates the reaction without competing with the substrate.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-chloro-6-iodoaniline [3]

-

In a 100 mL round-bottom flask, dissolve 4-bromo-2-chloroaniline (1.24 g, 0.006 mol) in 20 mL of glacial acetic acid. Add approximately 5 mL of water to the mixture with stirring.

-

Over a period of 8-10 minutes, add a solution of iodine monochloride (1.22 g, 0.0075 mol) in acetic acid dropwise to the reaction mixture.

-

The mixture will turn dark purple. Heat the flask in a water bath to approximately 90°C.

-

While hot, add a saturated aqueous solution of sodium bisulfite dropwise until the dark purple color dissipates, and the solution becomes a mustard-yellow. This step quenches any unreacted ICl and I₂.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

The crude product can be recrystallized from an appropriate solvent like ethanol to yield pure 4-bromo-2-chloro-6-iodoaniline.[4]

Step 2: Reductive Deamination of 4-Bromo-2-chloro-6-iodoaniline

The final step is the removal of the amino group. While the classical Sandmeyer reaction (using sodium nitrite, acid, and a reducing agent like ethanol or hypophosphorous acid) is a viable option, an improved, aprotic method using alkyl nitrites offers significant procedural advantages.[5][6]

Protocol Rationale: Aprotic Diazotization This modern approach utilizes alkyl nitrites, such as isoamyl nitrite, in an aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This method avoids the use of strong aqueous acids and the often problematic isolation via steam distillation.[7] The reaction proceeds under milder conditions, and the workup is a straightforward extraction, significantly reducing reaction time and improving efficiency.[9] The mechanism involves the in-situ formation of a diazonium species, which then fragments, releasing nitrogen gas and generating an aryl radical that abstracts a hydrogen atom from the solvent (DMF) to yield the final deaminated product.[8]

Experimental Protocol: Synthesis of this compound [7][9]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6 mL of a 0.75 M solution of isoamyl nitrite in dry DMF.

-

Clamp the flask in a sand or water bath and heat to 65-70°C while stirring.

-

Reagent Addition: Dissolve 4-bromo-2-chloro-6-iodoaniline (1.0 g, 0.003 mol) in a minimal amount of dry DMF (approx. 5 mL). Using a Pasteur pipet, add this solution dropwise through the top of the condenser to the heated isoamyl nitrite solution over 5-10 minutes. The evolution of nitrogen gas should be immediately apparent.[7][9]

-

Reaction: After the addition is complete, maintain the temperature for an additional 15-20 minutes to ensure the reaction goes to completion.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the contents to a 125 mL separatory funnel.

-

Add 30 mL of 3 M HCl and extract the product with two 20 mL portions of diethyl ether.[9]

-

Combine the organic extracts and wash with 20 mL of 3 M HCl, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

-

Purification: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product as a solid.

-

Recrystallize the crude solid from hot methanol (approximately 6-10 mL per gram of product) to obtain 1-bromo-3-chloro-5-iodobenzene as long, colorless needles.[7] The expected melting point is in the range of 85–86 °C.[7][10]

Part 3: Data Presentation and Workflow

For clarity and reproducibility, quantitative data and workflows are summarized below.

Data Tables

Table 1: Reagent and Product Quantities (Illustrative Scale)

| Compound | Role | M.W. ( g/mol ) | Amount (g) | Moles (mmol) |

|---|---|---|---|---|

| 4-Bromo-2-chloroaniline | Starting Material | 206.46 | 1.24 | 6.0 |

| Iodine Monochloride | Reagent | 162.36 | 1.22 | 7.5 |

| 4-Bromo-2-chloro-6-iodoaniline | Intermediate | 332.36 | ~1.0 (for step 2) | ~3.0 |

| Isoamyl Nitrite | Reagent | 117.15 | ~0.53 | 4.5 |

| this compound | Final Product | 317.35 | (Theoretical: 0.95) | (Theoretical: 3.0) |

Table 2: Expected Yields and Physical Properties

| Transformation | Product | Typical Yield | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| Iodination | 4-Bromo-2-chloro-6-iodoaniline | 70-85% | 96-98 | Yellowish Solid |

| Deamination | this compound | 75-85% | 85-86[7] | Colorless Needles[7] |

Visualization of Workflows

Caption: Overall synthetic workflow from starting material to final product.

Caption: Logical flow diagram for the improved deamination protocol.

Conclusion

This guide outlines a robust and efficient two-step from commercially available 4-bromo-2-chloroaniline. The strategy relies on a regioselective electrophilic iodination followed by a modern, high-yield reductive deamination using an alkyl nitrite. This latter step, in particular, represents a significant improvement over classical methods, offering milder conditions and a more straightforward purification protocol. By detailing the rationale behind each procedural choice and providing clear, step-by-step instructions, this document serves as a reliable resource for researchers requiring access to this valuable and versatile chemical building block for applications in drug discovery and materials science.

References

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of this compound in Modern Chemical Synthesis. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Journal of the American Chemical Society. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

Study.com. Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene. Available at: [Link]

-

Journal of Chemical Education. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Available at: [Link]

-

Wikipedia. Aniline. Available at: [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.

-

Sciencemadness Discussion Board. Chlorobenzene from Aniline via the Sandmeyer Reaction. Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

L.S. College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

-

Indian Patents. Process for the preparation of substituted halogenated aniline. Available at: [Link]

-

ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Available at: [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.

-

ResearchGate. Synthesis of Anilines. Available at: [Link]

-

PubChem. 4-Bromo-2-chloro-6-iodoaniline. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. homework.study.com [homework.study.com]

- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 4. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

- 10. sciencemadness.org [sciencemadness.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the IUPAC Nomenclature of Polysubstituted Benzenes: A Case Study of 1-Bromo-2-chloro-3-iodobenzene

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polysubstituted aromatic compounds, with a specific focus on the correct naming of halogenated benzenes. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the systematic rules that govern the naming of complex organic molecules, ensuring clarity, and precision in scientific communication. We will use this compound as a central case study to illustrate these principles.

Foundational Principles of Aromatic Nomenclature

The systematic naming of organic compounds is a cornerstone of chemistry, enabling unambiguous identification of chemical structures. For aromatic compounds, the parent hydride is benzene (C₆H₆). When hydrogen atoms on the benzene ring are replaced by other atoms or groups, the resulting compound is a substituted benzene.

The IUPAC system for naming these compounds follows a clear set of rules designed to assign a unique and descriptive name to every possible structure. For polysubstituted benzenes, where three or more substituents are attached to the ring, two primary rules are paramount:

-

The Lowest Locant Rule : The carbon atoms of the benzene ring are numbered from 1 to 6. The numbering must be done in a way that assigns the lowest possible set of numbers (locants) to the substituents.

-

Alphabetical Order of Substituents : The names of the substituent groups are listed in alphabetical order, irrespective of their position on the ring.

Deconstructing the Nomenclature of Halogenated Benzenes

Halogens (Fluoro, Chloro, Bromo, Iodo) are treated as substituents of equal priority in IUPAC nomenclature.[1][2][3] They are always cited as prefixes to the parent name, benzene. When multiple different halogens are present, their order in the name is determined alphabetically, and the numbering of the ring is determined by the lowest locant rule.[4][5][6]

Application to the Topic: this compound

Let's apply these rules to the specific molecule . The substituents are Bromo, Chloro, and Iodo.

-

Identify Substituents and Alphabetize :

-

Bromo

-

Chloro

-

Iodo

Alphabetically, "Bromo" comes first, followed by "Chloro," and then "Iodo." Therefore, the name will be structured as Bromo-chloro-iodo-benzene.

-

-

Apply the Lowest Locant Rule : The goal is to assign the lowest possible numbers to the positions of these substituents on the benzene ring. For the isomer where the three halogens are on adjacent carbons, we have a few potential numbering schemes:

-

1, 2, 3 : This gives the lowest possible set of locants.

-

1, 2, 6

-

1, 3, 5

-

etc.

Clearly, the set "1, 2, 3" is the lowest.

-

-

Assign Locants Based on Alphabetical Priority : With the locant set determined as 1, 2, and 3, we must now assign these numbers to the specific substituents. IUPAC rules state that if there is a choice in numbering after applying the lowest locant rule, the substituent cited first in the name (alphabetically) should be given the lowest number.[7]

-

Bromo is first alphabetically, so it is assigned to position 1.

-

Chloro is second alphabetically, so it is assigned to position 2.

-

Iodo is third alphabetically, so it is assigned to position 3.

Combining these pieces of information, the correct and unambiguous IUPAC name for this specific isomer is This compound .[8] Any other name, such as 2-Bromo-1-chloro-3-iodobenzene or 1-Bromo-3-chloro-2-iodobenzene, would refer to a different constitutional isomer.[9][10]

-

Experimental Workflow: Synthesis and Verification

The synthesis of a specific isomer like this compound requires careful strategic planning to control the regioselectivity of the halogenation reactions. A plausible, though not exclusive, synthetic pathway is outlined below.

Step-by-Step Synthetic Protocol:

-

Starting Material : Aniline. The amino group is a strong activating, ortho-, para-director, which can be used to control the initial substitution patterns.

-

Acetylation : Protect the highly reactive amino group by converting it to an acetanilide. This moderates its activating effect and provides steric hindrance.

-

First Halogenation (Iodination) : Introduce the iodine atom. Due to the directing effect of the acetamido group, this will primarily occur at the para position.

-

Second Halogenation (Chlorination) : Introduce the chlorine atom, which will be directed to one of the ortho positions relative to the acetamido group.

-

Third Halogenation (Bromination) : Introduce the bromine atom, which will occupy the remaining ortho position.

-

Sandmeyer Reaction : The amino group, having served its purpose, can now be removed. This is a critical step to arrive at the desired tri-halogenated benzene. This involves diazotization of the amino group followed by reduction.

-

Purification and Characterization : The final product must be purified, typically by chromatography or recrystallization, and its structure confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Summary Table:

| Property | Value |

| IUPAC Name | This compound[8] |

| Molecular Formula | C₆H₃BrClI[8] |

| CAS Number | 57012-50-7[8] |

| Molecular Weight | 317.35 g/mol |

| InChIKey | BLVSQFGBMQMIRS-UHFFFAOYSA-N[8] |

Visualization of the Chemical Structure

To provide absolute clarity, the structure of this compound is depicted below using the Graphviz DOT language. This visualization clearly shows the 1, 2, and 3 substitution pattern on the benzene ring.

Caption: Structure of this compound

References

- University of California, Davis. (2012). Intermediate IUPAC Nomenclature VII.

-

StackExchange. (2017). When there are two halogens present, to whom should I give priority while IUPAC naming? Available at: [Link]

-

JoVE. (2024). Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]

-

University of Calgary. Polysubstituted benzenes. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1-Bromo-3-chloro-2-iodobenzene. Available at: [Link]

- Unknown Source. (2010). Nomenclature of substituted benzene rings.

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Priority among Halogens in Organic Nomenclature. Available at: [Link]

-

YouTube. (2016). IUPAC Nomenclature of Substituted Benzenes. Available at: [Link]

- Unknown Source. Rules for Naming Organic Molecules.

-

BYJU'S. Nomenclature Of Substituted Benzene Compounds. Available at: [Link]

-

Chemguide. Naming aromatic compounds. Available at: [Link]

-

StackExchange. (2017). Which will get more priority for naming: IUPAC nomenclature double bond or halogens? Available at: [Link]

-

Chemistry LibreTexts. (2019). 15.3: Nomenclature of Benzene Derivatives. Available at: [Link]

-

YouTube. (2021). Scholars Day 2021 - "Nomenclature of Substituted Benzene" (Jessica Morse). Available at: [Link]

-

PubChem. 2-Bromo-1-chloro-3-iodobenzene. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | C6H3BrClI | CID 51000075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-3-chloro-2-iodobenzene | C6H3BrClI | CID 10335963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-1-chloro-3-iodobenzene | C6H3BrClI | CID 99769447 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 1-Bromo-2-chloro-3-iodobenzene

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-3-iodobenzene

Introduction

This compound is a tri-halogenated aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its utility for researchers, particularly in pharmaceutical and agrochemical development, stems from the unique arrangement of three different halogen atoms—iodine, bromine, and chlorine—on adjacent positions of a benzene ring.[1] This substitution pattern allows for selective, stepwise functionalization through various cross-coupling reactions, providing a strategic platform for the construction of complex molecular architectures.[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its application, enabling chemists to precisely control the introduction of new functionalities. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a representative synthetic workflow, and essential safety information.

Chemical and Molecular Identity

Precise identification is critical for ensuring the correct starting material in a synthetic sequence. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 57012-50-7 | [2][3] |

| Molecular Formula | C₆H₃BrClI | [2] |

| Molecular Weight | 317.35 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)Br | [2] |

| InChI Key | BLVSQFGBMQMIRS-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling, reaction conditions, and purification methods. As a polysubstituted benzene derivative, this compound is a non-polar molecule.

| Property | Value | Reference |

| Appearance | White to yellow or brown crystalline powder (predicted based on isomers). | [4][5] |

| Melting Point | Experimental data not readily available in cited literature. | |

| Boiling Point | Experimental data not readily available in cited literature. | |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents such as toluene, benzene, dichloromethane, and chloroform. | [6] |

Note: The absence of readily available experimental data for the melting and boiling points of this specific isomer underscores the importance of analytical characterization upon synthesis or acquisition.

Spectroscopic Profile and Characterization

For a molecule with multiple similar substituents, a thorough spectroscopic analysis is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The three neighboring protons on the benzene ring will exhibit splitting patterns based on their coupling constants. We can predict the following:

-

H-6 (adjacent to Bromine) would appear as a doublet.

-

H-5 (between H-4 and H-6) would appear as a triplet (or a doublet of doublets).

-

H-4 (adjacent to Iodine) would appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. Due to the lack of symmetry, six unique signals are expected for the aromatic carbons. The carbons directly attached to the halogen atoms (C-1, C-2, C-3) will be significantly downfield, and their chemical shifts will be influenced by the electronegativity and size of the attached halogen.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the aromatic ring and carbon-halogen bonds. Key absorption bands would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

Below 1000 cm⁻¹: Carbon-halogen (C-I, C-Br, C-Cl) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. The electron ionization (EI) mass spectrum would show a complex molecular ion peak cluster due to the presence of isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), confirming the elemental composition.

Representative Synthesis and Purification

While numerous routes to poly-halogenated benzenes exist, a common and reliable strategy involves the modification of a pre-substituted aniline. A plausible pathway to this compound can be conceptualized starting from 2-bromo-6-chloroaniline, proceeding through a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol describes a representative method based on established procedures for similar transformations.[7][8]

-

Diazotization:

-

Suspend 2-bromo-6-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas evolution) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure this compound.[8]

-

Safe Handling and Storage

As a halogenated organic compound, this compound requires careful handling in a well-ventilated area or chemical fume hood.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

1-Bromo-3-Chloro-2-Iodobenzene - Chlorinated Benzene Manufacturer in China. (n.d.). Ascent Chemical. Retrieved January 2, 2026, from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-2-iodobenzene. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

The Indispensable Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.

- Dicks, A. P. (2005). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. (n.d.). Google Docs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrClI | CID 51000075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57012-50-7 [sigmaaldrich.com]

- 4. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | TCI AMERICA [tcichemicals.com]

- 5. 1-Bromo-3-chloro-2-iodobenzene | 450412-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Bromo-3-Chloro-2-Iodobenzene Supplier & Chemical Properties | Buy High Purity CAS 6939-31-7 China Manufacturer [chlorobenzene.ltd]

- 7. medium.com [medium.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2-chloro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-3-iodobenzene is a tri-substituted benzene derivative that serves as a highly versatile building block in modern organic synthesis.[1] Its unique arrangement of three different halogen atoms—bromine, chlorine, and iodine—on a benzene ring provides a platform for remarkable regioselectivity in a variety of chemical transformations.[1] This attribute makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries where precise molecular architecture is paramount for biological activity and safety.[1] This guide provides a comprehensive exploration of the molecular structure of this compound, its spectroscopic signature, synthetic pathways, and reactivity, offering field-proven insights for its strategic application in research and development.

Core Properties

The fundamental physicochemical properties of this compound are summarized below, providing a foundational understanding of its behavior.

| Property | Value | Reference |

| CAS Number | 57012-50-7 | [2] |

| Molecular Formula | C₆H₃BrClI | [2] |

| Molecular Weight | 317.35 g/mol | [1][2] |

| Appearance | Solid (Typical) | |

| Purity | ≥ 97% (Typical) | [1] |

| InChI Key | BLVSQFGBMQMIRS-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1)I)Cl)Br | [2] |

Molecular Structure and Spectroscopic Analysis

The spatial arrangement of the halogen atoms on the benzene ring dictates the reactivity and physical properties of this compound. Understanding its three-dimensional structure and how it interacts with electromagnetic radiation is crucial for its characterization and application.

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns of these signals are influenced by the electronegativity and proximity of the halogen substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit six signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the unsymmetrical substitution pattern. The carbon atoms bonded to the halogens will show characteristic chemical shifts influenced by the electronegativity of the attached halogen (Cl > Br > I).[3]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (317.35 g/mol ).[2] The isotopic distribution pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for a substituted benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence, often starting from a readily available aniline derivative. The strategic introduction of the three different halogens requires careful control of reaction conditions to achieve the desired regioselectivity. A common approach involves electrophilic aromatic substitution reactions.[4]

Illustrative Synthetic Workflow

Caption: A representative multi-step synthesis of a tri-halogenated benzene derivative.

Experimental Protocol: Deamination of a Haloaniline Intermediate

A key step in the synthesis of related tri-halogenated benzenes is the reductive deamination of a haloaniline.[5] The following protocol is adapted from a microscale procedure for the synthesis of 1-bromo-3-chloro-5-iodobenzene, which can be conceptually applied to similar structures.[5]

Materials:

-

4-bromo-2-chloro-6-iodoaniline (or the corresponding precursor for this compound)

-

Isoamyl nitrite

-

N,N-dimethylformamide (DMF), dried

-

20% Aqueous hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

In a fume hood, prepare a 0.75 M solution of isoamyl nitrite in dry DMF.

-

To a 10-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1.65 mL of the isoamyl nitrite/DMF solution.

-

Heat the flask in a sand bath to 65 °C with rapid stirring.

-

Dissolve 0.25 g (0.75 mmol) of 4-bromo-2-chloro-6-iodoaniline in a minimal amount of dry DMF (approximately 2 mL).

-

Add the aniline solution dropwise to the heated isoamyl nitrite solution over 5 minutes. The evolution of nitrogen gas should be observed.

-

After the addition is complete, continue stirring for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 15 mL of 20% aqueous hydrochloric acid to the reaction mixture.

-

Extract the product into two 10-mL portions of diethyl ether.

-

Combine the organic extracts and wash with 15 mL of 10% aqueous hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from methanol (approximately 6 mL of methanol per gram of product) to obtain the purified 1-bromo-3-chloro-5-iodobenzene as colorless needles.[5]

Reactivity and Applications in Drug Development

The distinct reactivity of the three halogen atoms in this compound is the cornerstone of its utility in organic synthesis.[1] This differential reactivity allows for selective functionalization through various cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This hierarchy enables chemists to perform sequential reactions, introducing different substituents at specific positions on the benzene ring.

Key Applications in Synthesis

-

Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki, Stille, and Sonogashira couplings.[1] By carefully selecting the catalyst and reaction conditions, one can selectively react at the C-I, C-Br, or C-Cl bond.

-

Pharmaceutical Intermediates: This compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to participate in various C-C and C-N bond-forming reactions makes it ideal for constructing the core structures of complex drug candidates.[1]

-

Agrochemicals: It is also a valuable building block in the development of pesticides and herbicides.[1]

Caption: The differential reactivity of this compound enables its use in various cross-coupling reactions for diverse applications.

The introduction of halogen atoms, particularly bromine, into a molecular structure is a recognized strategy in drug design.[6] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel compounds for drug discovery programs.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a gateway to innovation in synthetic chemistry.[1] Its unique molecular structure, characterized by three different halogens on a benzene ring, offers unparalleled opportunities for selective functionalization. This makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, spectroscopic properties, and reactivity is essential for harnessing its full potential in the design and synthesis of novel and complex molecules.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of this compound in Modern Chemical Synthesis.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.

- PubChem. This compound.

- Journal of Chemical Education. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.

- Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- BenchChem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.

- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrClI | CID 51000075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. medium.com [medium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. benchchem.com [benchchem.com]

The Synthesis of 1-Bromo-2-chloro-3-iodobenzene: A Technical Guide to Starting Materials and Synthetic Strategies

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-bromo-2-chloro-3-iodobenzene, a tri-substituted benzene derivative with significant potential as a versatile building block in modern chemical synthesis.[1] The unique arrangement of three different halogen atoms on the benzene ring allows for highly regioselective functionalization through various cross-coupling reactions, making it an invaluable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document outlines rational synthetic strategies, critically evaluates potential starting materials, and provides detailed, field-proven protocols for the synthesis of this key compound. The causality behind experimental choices, self-validating protocols, and authoritative references form the pillars of this guide, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Polysubstituted Halobenzenes

Tri-halogenated benzenes, such as this compound, are powerful intermediates in organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl) under various cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira) enables sequential and selective introduction of different substituents onto the aromatic ring.[1] This regiochemical control is paramount in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The synthesis of such molecules, therefore, requires a carefully designed strategy that controls the precise placement of each halogen atom.

Retrosynthetic Analysis and Selection of Starting Materials

A logical retrosynthetic analysis of this compound suggests that the final halogenation step could be preceded by a diasotization-halogenation sequence (Sandmeyer reaction) of a suitable amino-dihalobenzene. This approach is advantageous as the amino group is a strong ortho-, para-director, which can be used to control the position of other substituents before being replaced.

Considering commercial availability, cost, and the directing effects of substituents, two primary starting materials emerge as the most viable candidates for a multi-step synthesis:

-

2,3-dichloroaniline: This starting material provides the 1,2-dichloro substitution pattern. The challenge then lies in the selective introduction of bromine and iodine.

-

Aniline: While requiring more steps, starting from aniline offers a high degree of flexibility in the introduction of the halogen substituents through controlled electrophilic aromatic substitution.[2]

This guide will focus on a synthetic pathway commencing from aniline, as it provides an excellent platform to illustrate the principles of directing group effects and sequential halogenation. A multi-step synthesis starting from aniline to a related compound, 1-bromo-3-chloro-5-iodobenzene, has been well-documented and serves as a strong foundation for the proposed synthesis.[2][3]

Proposed Synthetic Pathway from Aniline

The proposed synthesis involves a sequence of protection, halogenation, and diazotization steps to achieve the desired 1-bromo-2-chloro-3-iodo substitution pattern. The amino group of aniline will be temporarily protected as an acetanilide to moderate its activating effect and prevent multiple substitutions in the initial halogenation steps.

Caption: Proposed synthetic workflow from Aniline to this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are designed to be self-validating through in-process controls and characterization.

Step 1: Protection of Aniline to Acetanilide

-

Principle: The highly activating amino group is converted to a moderately activating acetamido group to prevent over-halogenation and to favor monosubstitution.

-

Protocol:

-

To a stirred solution of aniline (1.0 eq) in glacial acetic acid (3.0 eq), slowly add acetic anhydride (1.1 eq) at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry.

-

-

Validation: The melting point of the product should be sharp and consistent with the literature value (114.3 °C). Purity can be further confirmed by ¹H NMR spectroscopy.

Step 2: Chlorination of Acetanilide to 2-Chloroacetanilide

-

Principle: The acetamido group directs electrophilic substitution to the ortho and para positions. Careful control of stoichiometry and reaction conditions can favor the formation of the ortho isomer.

-

Protocol:

-

Dissolve acetanilide (1.0 eq) in glacial acetic acid.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (1.0 eq) to the solution while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain 2-chloroacetanilide.

-

-

Validation: Product identity and purity should be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR).

Step 3: Hydrolysis of 2-Chloroacetanilide to 2-Chloroaniline

-

Principle: The protecting acetamido group is removed by acid-catalyzed hydrolysis to regenerate the amino group for subsequent reactions.

-

Protocol:

-

Reflux a mixture of 2-chloroacetanilide (1.0 eq) in a solution of concentrated hydrochloric acid (5.0 eq) and ethanol for 2-3 hours.[2]

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the product.

-

Extract the 2-chloroaniline with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Validation: The purity of the resulting 2-chloroaniline should be assessed by GC-MS and NMR spectroscopy.

Step 4: Iodination of 2-Chloroaniline

-

Principle: The amino group directs the incoming iodine electrophile primarily to the para position. To achieve iodination at the C3 position (ortho to the amino group and meta to the chloro group), the amino group is first reprotected, and then a suitable iodinating agent is used. A similar iodination of a substituted aniline is described in the literature.[4]

-

Protocol:

-

Reprotect 2-chloroaniline by reacting it with acetic anhydride as described in Step 1 to form 2-chloroacetanilide.

-

Dissolve the 2-chloroacetanilide (1.0 eq) in glacial acetic acid.

-

Add a solution of iodine monochloride (ICl) (1.1 eq) in glacial acetic acid dropwise to the stirred solution.[4]

-

Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours.[4]

-

Cool the reaction and pour it into an aqueous solution of sodium bisulfite to quench any unreacted ICl.

-

Collect the precipitated 2-chloro-3-iodoacetanilide by filtration, wash, and dry.

-

Hydrolyze the acetanilide as described in Step 3 to yield 2-chloro-3-iodoaniline.

-

-

Validation: The structure of 2-chloro-3-iodoaniline should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Step 5: Bromination of 2-Chloro-3-iodoaniline

-

Principle: The strongly activating amino group directs the incoming bromine electrophile to the vacant ortho and para positions. In this case, the C6 position is the most sterically accessible and electronically favorable position for bromination.

-

Protocol:

-

Dissolve 2-chloro-3-iodoaniline (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred solution at room temperature.

-

Stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the solid with a dilute solution of sodium thiosulfate to remove excess bromine, followed by water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-chloro-6-iodoaniline.

-

-

Validation: The structure and purity of the product should be confirmed by melting point and spectroscopic analysis.

Step 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline via Sandmeyer Reaction

-

Principle: The Sandmeyer reaction is a reliable method for replacing an amino group on an aromatic ring with a halogen via a diazonium salt intermediate.[5][6][7] In this final step, the amino group of 4-bromo-2-chloro-6-iodoaniline is converted to a diazonium salt and subsequently replaced by a bromine atom using copper(I) bromide.

-

Protocol:

-

Suspend 4-bromo-2-chloro-6-iodoaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium hydroxide solution, then with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

-

-

Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis to confirm its identity and purity.

Summary of Key Data

| Step | Starting Material | Key Reagents | Product | Anticipated Yield |

| 1 | Aniline | Acetic anhydride | Acetanilide | >90% |

| 2 | Acetanilide | Sulfuryl chloride | 2-Chloroacetanilide | 70-80% |

| 3 | 2-Chloroacetanilide | HCl, Ethanol | 2-Chloroaniline | >90% |

| 4 | 2-Chloroaniline | Acetic anhydride, ICl | 2-Chloro-3-iodoaniline | 60-70% |

| 5 | 2-Chloro-3-iodoaniline | Bromine, Acetic acid | 4-Bromo-2-chloro-6-iodoaniline | 75-85% |

| 6 | 4-Bromo-2-chloro-6-iodoaniline | NaNO₂, H₂SO₄, CuBr | This compound | 60-70% |

Conclusion

The synthesis of this compound is a multi-step process that relies on the fundamental principles of electrophilic aromatic substitution and diazonium salt chemistry. By starting with a readily available material like aniline and employing a sequence of protection, regioselective halogenation, and a final Sandmeyer reaction, the target molecule can be obtained with good overall yield. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in their synthetic endeavors. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel and complex organic molecules.

References

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of this compound in Modern Chemical Synthesis. [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.).

-

Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. (n.d.). [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. (n.d.). Google Docs.

-

Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene. (n.d.). [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Kumar, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

Sources

electrophilic aromatic substitution on 1,2,3-trihalobenzenes

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 1,2,3-Trihalobenzenes

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 1,2,3-trihalobenzene substrates. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles governing the reactivity and regioselectivity of these highly deactivated aromatic systems. We will explore the complex interplay of inductive and resonance effects exerted by the three adjacent halogen substituents, the significant role of steric hindrance, and the resulting orientation of incoming electrophiles. This guide synthesizes mechanistic theory with practical insights, offering detailed discussions on key EAS reactions such as nitration, halogenation, and sulfonation, while also addressing the inherent limitations of Friedel-Crafts reactions on these substrates. Methodologies, data summaries, and visual diagrams are provided to offer a self-validating framework for understanding and predicting the outcomes of these challenging yet important transformations in organic synthesis.

Introduction: The Challenge of 1,2,3-Trihalobenzenes

1,2,3-Trihalobenzenes (where halo = Cl, Br, I) are unique substrates in the field of organic synthesis. Their vicinal (1,2,3) substitution pattern presents a distinct chemical environment characterized by significant electronic deactivation and steric congestion. Understanding their behavior in electrophilic aromatic substitution (EAS) is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]